molecular formula C17H22N2O3 B8154468 Carbamic acid, [4-(aminocarbonyl)bicyclo[2.2.2]oct-1-yl]-, phenylmethyl ester CAS No. 863303-83-7

Carbamic acid, [4-(aminocarbonyl)bicyclo[2.2.2]oct-1-yl]-, phenylmethyl ester

Cat. No. B8154468
CAS RN: 863303-83-7
M. Wt: 302.37 g/mol
InChI Key: HFWJGNBBXPCNOF-UHFFFAOYSA-N
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Description

This compound is a derivative of carbamic acid, with a bicyclo[2.2.2]oct-1-yl group attached to the carbamic acid via an aminocarbonyl group . It’s also related to compounds like N-(4-aminobicyclo[2.2.2]oct-1-yl)-carbamic acid, 1,1-dimethylethyl ester .


Molecular Structure Analysis

The molecular structure of this compound is based on the structure of carbamic acid, which is a planar molecule . The bicyclo[2.2.2]oct-1-yl group is a bicyclic structure, which could potentially influence the overall structure and properties of the compound .

properties

IUPAC Name

benzyl N-(4-carbamoyl-1-bicyclo[2.2.2]octanyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c18-14(20)16-6-9-17(10-7-16,11-8-16)19-15(21)22-12-13-4-2-1-3-5-13/h1-5H,6-12H2,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFWJGNBBXPCNOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1(CC2)C(=O)N)NC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301138883
Record name Carbamic acid, [4-(aminocarbonyl)bicyclo[2.2.2]oct-1-yl]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301138883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbamic acid, [4-(aminocarbonyl)bicyclo[2.2.2]oct-1-yl]-, phenylmethyl ester

CAS RN

863303-83-7
Record name Carbamic acid, [4-(aminocarbonyl)bicyclo[2.2.2]oct-1-yl]-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=863303-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, [4-(aminocarbonyl)bicyclo[2.2.2]oct-1-yl]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301138883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Benzyloxycarbonylaminobicyclo[2.2.2]octane-1-carboxylic acid (998 mg) was suspended in acetonitrile (20 mL). While the suspension was chilled in an ice bath, N-hydroxybenzotriazole (605 mg) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (757 mg) were sequentially added. The mixture was stirred at room temperature for 4 hours and was left overnight. Subsequently, 25% aqueous ammonia (1.80 mL) was added while the reaction vessel was chilled in an ice bath. The mixture was then stirred at room temperature for 1 hour. The insoluble material was filtered and washed sequentially with acetonitrile and dichloromethane. The filtrate and the washings were combined and concentrated under reduced pressure. The resulting residue was purified by silica gel chromatography (eluant:ethyl acetate) to give 4-benzyloxycarbonylaminobicyclo[2.2.2]octane-1-carboxamide (889 mg).
Quantity
998 mg
Type
reactant
Reaction Step One
Quantity
605 mg
Type
reactant
Reaction Step Two
Quantity
757 mg
Type
reactant
Reaction Step Two
Quantity
1.8 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

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